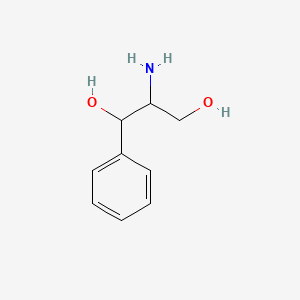

2-Amino-1-phenyl-1,3-propanediol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-1-phenyl-1,3-propanediol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Amino-1-phenyl-1,3-propanediol serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is used to produce:

- Reboxetine : A selective norepinephrine reuptake inhibitor (NRI) that is utilized in treating depression and anxiety disorders. The compound's ability to act on norepinephrine transporters makes it significant in pharmacotherapy .

- Sulfimides : The compound acts as a precursor for diaryl sulfides, which are important for synthesizing sulfimides and N-tosylsulfimides used as chiral ligands in asymmetric synthesis .

1.2 Pain Management

Research indicates that derivatives of this compound can be employed in developing medications for pain management. These compounds exhibit pain inhibitory activity with potentially fewer side effects compared to traditional analgesics .

Synthetic Applications

2.1 Chiral Auxiliary in Organic Synthesis

The compound is extensively used as a chiral auxiliary in asymmetric synthesis. It facilitates the production of various enantiomerically pure compounds, enhancing the efficiency and selectivity of synthetic pathways . For instance, it has been applied in the synthesis of cis 3-phthalimido-4-styryl-2-azetidinones, demonstrating its utility in generating complex molecular architectures .

2.2 Multienzyme Pathways

Recent studies have explored the use of this compound in multienzyme pathways for converting L-phenylalanine into other valuable compounds such as 2-phenylglycinol and phenylethanolamine. These pathways underscore the compound's role in biocatalysis and green chemistry approaches .

Material Science Applications

3.1 Synthesis of Polyesters

The compound is also involved in synthesizing polyesters with mercapto groups through its derivative L-2-Mercaptosuccinic acid. This application highlights its potential in developing novel materials with specific properties for industrial applications .

Case Studies and Research Findings

化学反応の分析

Nucleophilic Reactions at the Amino Group

The primary amine undergoes nucleophilic reactions with electrophiles, forming intermediates for downstream applications.

These intermediates are precursors for cyclic carbonates and polymers. For example, urea derivatives cyclize into six-membered rings under phosgene gas (3–5 equiv, 0°C), yielding functional cyclic carbonates .

Cyclization Reactions

Intramolecular cyclization is pivotal for synthesizing heterocycles and biodegradable polymers.

Cyclization efficiency exceeds 85% when using triphosgene due to milder conditions and reduced side reactions .

Reduction and Hydrogenolysis

The compound participates in catalytic reductions for deprotection or structural modification.

| Reaction | Catalyst | Conditions | Outcome | Source |

|---|---|---|---|---|

| Debenzylation | 20% Pd(OH)₂/C | 40 psi H₂, 20–25°C, methanol | 2-Amino-1,3-propanediol | |

| Imine hydrogenation | Raney nickel | 40 psi H₂, ethanol | Secondary amine derivatives |

Hydrogenolysis with Pd(OH)₂/C achieves >90% yield under mild pressures (40 psi), avoiding high-temperature degradation .

Oxidation Reactions

Controlled oxidation modifies hydroxyl groups while preserving the amine functionality.

Oxidation to diketones is favored under acidic conditions, enabling further condensation reactions .

Protection/Deprotection Strategies

The amine group is selectively protected for multi-step syntheses.

| Protecting Group | Reagent | Deprotection Method | Efficiency | Source |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Boc anhydride | TFA in dichloromethane | >95% recovery | |

| Benzyl | Benzyl chloride | Hydrogenolysis (Pd/C) | 85–90% yield |

Boc protection is preferred for its orthogonality in peptide synthesis .

特性

CAS番号 |

3306-06-7 |

|---|---|

分子式 |

C9H13NO2 |

分子量 |

167.2 g/mol |

IUPAC名 |

2-amino-1-phenylpropane-1,3-diol |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 |

InChIキー |

JUCGVCVPNPBJIG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(CO)N)O |

正規SMILES |

C1=CC=C(C=C1)C(C(CO)N)O |

Key on ui other cas no. |

3306-06-7 |

配列 |

X |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。